molecular formula C10H21NaO4S B12651121 Sodium 2-hydroxydecanesulphonate CAS No. 20275-70-1

Sodium 2-hydroxydecanesulphonate

Cat. No.: B12651121
CAS No.: 20275-70-1
M. Wt: 260.33 g/mol
InChI Key: QLWTYLFOABKZDR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-hydroxydecanesulphonate (theoretical structure: C10H21NaO4S) is a sodium salt of a branched alkyl sulphonate containing a hydroxyl group at the second carbon of a decane chain. Alkyl sulphonates are widely used as surfactants, emulsifiers, or dispersants due to their hydrophilic (sulphonate group) and hydrophobic (alkyl chain) moieties . The hydroxyl group at the 2-position likely enhances solubility in polar solvents compared to non-hydroxylated analogues, similar to 2-hydroxyethanesulfonate, which exhibits high water solubility due to its hydroxyl group . Applications may span industrial detergents, polymer synthesis, or laboratory reagents, though specific data for this compound requires further empirical validation.

Properties

CAS No.

20275-70-1

Molecular Formula

C10H21NaO4S

Molecular Weight

260.33 g/mol

IUPAC Name

sodium;2-hydroxydecane-1-sulfonate

InChI

InChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-10(11)9-15(12,13)14;/h10-11H,2-9H2,1H3,(H,12,13,14);/q;+1/p-1

InChI Key

QLWTYLFOABKZDR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC(CS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-hydroxydecanesulphonate is typically synthesized through a sulfonation reaction. The process involves the reaction of 2-hydroxydecane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors. The raw materials are fed into the reactor, where they undergo sulfonation under controlled conditions. The resulting product is then neutralized, purified, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hydroxydecanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2-hydroxydecanesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological buffers and as a detergent in protein purification processes.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the production of cleaning agents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of sodium 2-hydroxydecanesulphonate primarily involves its ability to reduce surface tension. This property allows it to interact with various molecular targets, including cell membranes and proteins, facilitating their solubilization and stabilization. The compound’s surfactant nature enables it to disrupt lipid bilayers, making it useful in applications such as cell lysis and protein extraction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Sodium 2-hydroxydecanesulphonate with structurally related sulphonates and hydroxy-containing compounds, based on evidence-derived

Compound Name CAS Number Molecular Formula Molecular Weight Structural Features Applications
This compound N/A C10H21NaO4S ~264.3 (theoretical) Decane chain, 2-hydroxy, terminal sulphonate Inferred: Surfactant, detergent, or solubilizing agent
Sodium 1-dodecanesulfonate 2386-53-0 C12H25NaO3S 288.38 Linear C12 chain, terminal sulphonate Industrial surfactant, emulsion polymerization
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 C4H7NaO3S 158.15 Alkenyl chain (propene), sulphonate at 1-position Monomer for water-soluble polymers, ion-exchange resins
2-Hydroxyethanesulfonic acid sodium salt 1562-00-1 C2H5NaO4S 148.11 Ethanol backbone, hydroxyl and sulphonate at 2-position Pharmaceutical synthesis, biochemical research
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate 842-18-2 C10H6K2O7S2 372.48 Naphthalene ring, hydroxyl at 7-position, dual sulphonates Dye intermediate, analytical reagent

Key Findings:

Structural Impact on Solubility : Hydroxyl groups enhance water solubility. For example, 2-hydroxyethanesulfonate’s solubility exceeds that of linear alkyl sulphonates like Sodium 1-dodecanesulfonate . This compound likely shares this trait.

Chain Length and Applications : Longer alkyl chains (e.g., C12 in Sodium 1-dodecanesulfonate) improve surfactant efficacy in detergents, while shorter or unsaturated chains (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) favor polymer synthesis .

Aromatic vs. Aliphatic Sulphonates : Aromatic sulphonates (e.g., Dipotassium 7-hydroxynaphthalene-1,3-disulphonate) are preferred in dyes due to stable conjugated systems, whereas aliphatic variants are more common in surfactants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.